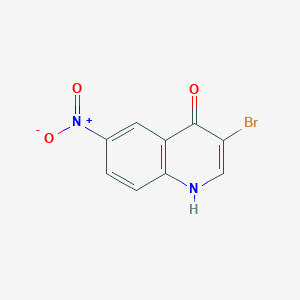

3-Bromo-6-nitroquinolin-4-ol

Description

Overview of the Quinoline (B57606) Core Structure in Contemporary Organic Chemistry

The quinoline scaffold, a heterocyclic aromatic compound, is a cornerstone in the field of organic and medicinal chemistry. researchgate.netresearchgate.net Its structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, a bicyclic arrangement that confers unique chemical properties and a wide range of applications. vedantu.comfiveable.me This nitrogen-containing heterocycle, with the chemical formula C₉H₇N, is a versatile building block in the synthesis of a multitude of compounds. imist.mafrontiersin.org

The quinoline nucleus is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. nih.govorientjchem.org Its presence in numerous natural products, pharmaceuticals, and agrochemicals underscores its importance. nih.govnih.gov The ability of the quinoline ring to undergo various chemical modifications allows for the fine-tuning of its biological and physical properties, making it an attractive target for synthetic chemists. researchgate.netscientific.net

Table 1: Key Characteristics of the Quinoline Scaffold

| Feature | Description |

| Structure | Bicyclic aromatic heterocycle (Benzene fused to Pyridine) vedantu.com |

| Chemical Formula | C₉H₇N imist.ma |

| Nature | Weakly basic due to the nitrogen atom nih.gov |

| Reactivity | Undergoes both electrophilic and nucleophilic substitution reactions frontiersin.org |

| Significance | Core structure in many natural products and synthetic drugs researchgate.netnih.gov |

Importance of Halogenation and Nitration in Heterocyclic Chemistry Research

Halogenation and nitration are fundamental functionalization reactions in heterocyclic chemistry that significantly expand the chemical space and biological activity of parent compounds. The introduction of halogen atoms (such as bromine) and nitro groups onto a heterocyclic core, like quinoline, can dramatically alter its electronic properties, reactivity, and steric profile. nih.govacs.org

Halogenation is a key strategy for enhancing the pharmacological properties of a molecule. nih.gov The introduction of a bromine atom can increase lipophilicity, which may improve membrane permeability. Furthermore, the carbon-bromine bond can serve as a synthetic handle for further chemical transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. nih.gov

Nitration, the introduction of a nitro group (-NO₂), is another powerful tool in synthetic chemistry. The strong electron-withdrawing nature of the nitro group can significantly influence the reactivity of the heterocyclic ring, often directing subsequent substitution reactions. acs.orgcdnsciencepub.com Moreover, the nitro group itself can be a pharmacophore or can be reduced to an amino group, providing a route to a different class of derivatives with potentially distinct biological activities. nih.gov The selective installation of both halo and nitro groups is a subject of ongoing research to create structurally diverse and high-value scaffolds. acs.org

Rationale for Academic Inquiry into 3-Bromo-6-nitroquinolin-4-ol

The specific compound, this compound, is a subject of academic interest due to the unique combination of functional groups on the quinoline scaffold. The presence of a bromine atom at the 3-position, a nitro group at the 6-position, and a hydroxyl group at the 4-position (existing in tautomeric equilibrium with the quinolin-4-one form) creates a molecule with a rich and complex chemical profile.

The rationale for investigating this particular compound stems from the desire to understand how these specific substitutions collectively influence the properties and potential applications of the quinoline core. The bromine and nitro groups are known to enhance reactivity and provide sites for further functionalization. chemimpex.com For instance, a research paper describes the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, a key intermediate for certain enzyme inhibitors, starting from 6-bromoquinolin-4-ol (B142416) which is then nitrated. researchgate.net This highlights the utility of the bromo-nitro-quinolinol framework in the synthesis of more complex molecules.

Scope and Objectives of Research Endeavors within the Field

Research endeavors focusing on substituted quinolines like this compound are typically broad in scope, with objectives spanning several areas of chemical science. A primary objective is the development of novel and efficient synthetic methodologies to access these and related compounds. This includes optimizing reaction conditions, improving yields, and exploring greener synthetic routes. imist.ma

A significant portion of the research is dedicated to exploring the utility of these compounds as intermediates in organic synthesis. chemimpex.com The reactive sites on this compound, particularly the bromine atom, make it a valuable building block for creating libraries of new quinoline derivatives. researchgate.net

Furthermore, there is a strong interest in the material science applications of highly functionalized heterocycles. The electronic properties conferred by the bromo and nitro substituents could be exploited in the development of novel materials with specific optical or electronic characteristics. chemimpex.com The overarching goal is to expand the toolbox of synthetic chemists and provide a foundation for future discoveries in various scientific disciplines.

Table 2: Research Focus on Substituted Quinolines

| Research Area | Key Objectives |

| Synthetic Chemistry | Development of efficient and regioselective synthesis methods. nih.gov |

| Medicinal Chemistry | Use as a scaffold or intermediate for creating new biologically active molecules. researchgate.net |

| Materials Science | Exploration of electronic and optical properties for new material development. chemimpex.com |

Structure

3D Structure

Properties

CAS No. |

1397199-11-9 |

|---|---|

Molecular Formula |

C9H5BrN2O3 |

Molecular Weight |

269.05 g/mol |

IUPAC Name |

3-bromo-6-nitro-1H-quinolin-4-one |

InChI |

InChI=1S/C9H5BrN2O3/c10-7-4-11-8-2-1-5(12(14)15)3-6(8)9(7)13/h1-4H,(H,11,13) |

InChI Key |

CFRYTZLRTCUJQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)Br |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 Bromo 6 Nitroquinolin 4 Ol

Established Synthetic Pathways for Substituted Quinoline (B57606) Derivatives

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, leading to the development of numerous synthetic methods for its construction over the last century and a half. nih.gov These methods range from classical name reactions, often requiring harsh conditions, to contemporary catalytic systems that offer milder conditions and greater functional group tolerance.

Annulation, or ring-forming, reactions are the cornerstone of quinoline synthesis. Classical methods, many of which are still in use, typically involve the condensation of anilines with three-carbon synthons.

Classical Annulation Reactions: These are foundational methods for quinoline synthesis. bohrium.com Key examples include:

Skraup Synthesis (1880): Involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. This method is still commonly used for producing quinolines without substituents on the heterocyclic ring. nih.gov

Doebner-von Miller Reaction (1881): A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to produce substituted quinolines under acidic conditions. nih.govclockss.org

Friedländer Synthesis (1882): A versatile and simple method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govrsc.org Its main drawback can be a lack of regioselectivity with unsymmetrical ketones. nih.gov

Combes Synthesis: Utilizes the condensation of anilines with β-diketones under acidic conditions. bohrium.com

Conrad-Limpach Synthesis (1887): The reaction of anilines with β-ketoesters yields 4-quinolinols (4-hydroxyquinolines). nih.govbohrium.com

Gould-Jacobs Reaction: This pathway begins with the condensation of an aniline with ethoxymethylenemalonic ester derivatives, followed by thermal cyclization to form 4-hydroxyquinoline-3-carboxylic acid esters. nih.gov

Contemporary Annulation Reactions: Modern synthetic chemistry has introduced a variety of more efficient and often milder methods. These frequently employ metal catalysts or unconventional reaction conditions to achieve high yields and selectivity. rsc.org

Metal-Catalyzed Syntheses: Transition metals like gold, copper, iron, and ruthenium are used to catalyze annulation reactions under milder conditions than their classical counterparts. rsc.orgrsc.orgsioc-journal.cn For example, gold catalysis can facilitate Friedländer-type syntheses at lower temperatures. rsc.org Iron-catalyzed reactions are particularly valued from a green chemistry perspective due to iron's abundance and low toxicity. rsc.org

Multicomponent Reactions (MCRs): These reactions, such as the Povarov reaction, combine three or more starting materials in a single step to form complex products, which aligns with the principles of efficiency and atom economy. rsc.orgacs.org

Oxidative Annulations: These methods involve the formation of the quinoline ring through C-H functionalization and C-C/C-N bond formation, often using air or other mild oxidants. mdpi.comorganic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in classical syntheses like the Povarov-type reactions. rsc.orgacs.org

A summary of key annulation strategies is presented below.

| Synthesis Method | Precursors | Product Type |

| Skraup | Aniline, Glycerol, Oxidant | Unsubstituted Quinolines |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | 2- and 4-Substituted Quinolines |

| Friedländer | 2-Aminoaryl Ketone/Aldehyde, Methylene Ketone | Polysubstituted Quinolines |

| Conrad-Limpach | Aniline, β-Ketoester | 4-Quinolinols |

| Gould-Jacobs | Aniline, Malonic Ester Derivative | 4-Hydroxyquinoline-3-carboxylates |

| Metal-Catalyzed MCRs | Amine, Aldehyde, Alkyne | 2,4-Substituted Quinolines |

Once the quinoline core is formed, or during its formation, regioselective functionalization is crucial for installing substituents at precise locations. For a molecule like 3-Bromo-6-nitroquinolin-4-ol, methods to control substitution on both the carbocyclic (benzene) and heterocyclic (pyridine) rings are essential.

Electrophilic Aromatic Substitution: The quinoline ring is susceptible to electrophilic attack. The presence of activating groups, such as the hydroxyl group in quinolin-4-ol, directs incoming electrophiles. The -OH group at the C4 position strongly activates the C3 position for electrophilic substitution, such as bromination.

C-H Activation: Transition metal catalysis, particularly with palladium, rhodium, and copper, has enabled the direct functionalization of C-H bonds. mdpi.comnih.gov This modern strategy allows for the introduction of a wide array of functional groups at nearly any position on the quinoline ring with high regioselectivity, avoiding the need for pre-functionalized starting materials. mdpi.comresearchgate.net

Halogen-Metal Exchange and Deprotonation: Directed metalation using organometallic reagents provides another powerful route for regioselective functionalization. For instance, the use of magnesium bases like TMPMgCl·LiCl allows for selective deprotonation at the C2, C3, or C8 positions, depending on the reaction conditions and existing substituents. acs.org A bromine-magnesium exchange reaction is also a key tool for introducing functionality at a previously brominated site. acs.org

Iodocyclization: Electrophile-driven cyclization, such as the 6-endo-dig iodocyclization of certain alkyne precursors, can yield highly substituted 3-iodoquinolines, which can be further modified. scilit.com

Targeted Synthesis of this compound

The synthesis of this compound is not a one-step process but rather a strategic sequence of reactions. The most direct documented pathways involve the late-stage introduction of the nitro and bromo groups onto a pre-formed quinoline scaffold.

The logical and documented precursor for the targeted synthesis is 6-Bromoquinolin-4-ol (B142416) . atlantis-press.comresearchgate.net This compound already contains two of the required structural features: the quinolin-4-ol core and the bromine atom at the C6 position.

The key chemical transformation to obtain the final product from this precursor is nitration . The reaction introduces a nitro group (-NO₂) onto the quinoline ring. Due to the electronic properties of the quinolin-4-ol system, this electrophilic substitution is directed to the C3 position.

Formation of 6-Bromoquinolin-4-ol: This precursor can be synthesized via established methods for 4-quinolinols, such as the Conrad-Limpach or Gould-Jacobs reactions, starting from an appropriately substituted aniline (e.g., 4-bromoaniline).

Nitration: The 6-Bromoquinolin-4-ol is then subjected to nitration to yield 6-Bromo-3-nitroquinolin-4-ol. researchgate.netchemicalbook.com

An alternative, though less direct, route involves a Skraup-type synthesis using a substituted 4-nitroaniline (B120555) and 2,2,3-tribromopropanal (B104087) to generate a 3-bromo-6-nitroquinoline (B1315975) intermediate, which would then require conversion to the final 4-ol product.

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing reaction time and byproducts. For quinoline synthesis, optimization typically involves screening various catalysts, solvents, temperatures, and reaction times. researchgate.netderpharmachemica.com

In the specific context of synthesizing this compound from 6-Bromoquinolin-4-ol, the optimization would focus on the nitration step.

Key Optimization Parameters for Nitration:

Nitrating Agent: The choice and concentration of the nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids) are crucial.

Solvent: The reaction can be performed in various solvents, and the choice can significantly affect the yield.

Temperature: Nitration reactions are often exothermic. Controlling the temperature, typically by cooling the reaction mixture (e.g., 0–5 °C), is essential to prevent over-nitration or degradation of the starting material.

Reaction Time: Monitoring the reaction via techniques like Thin-Layer Chromatography (TLC) ensures the reaction is stopped once the starting material is consumed, preventing the formation of impurities.

The table below outlines a typical set of parameters that would be subject to optimization for this transformation.

| Parameter | Variable | Purpose |

| Catalyst | Acid (e.g., H₂SO₄) | To generate the nitronium ion (NO₂⁺) electrophile. |

| Solvent | Acetonitrile (B52724), Dichloromethane | To dissolve reactants and control reaction medium. researchgate.net |

| Temperature | 0 °C to Room Temperature | To control reaction rate and minimize side reactions. |

| Time | 2-4 hours | To ensure complete conversion without product degradation. derpharmachemica.com |

| Reagent Molar Ratio | 1:1.1 (Substrate:Nitrating Agent) | To ensure efficient nitration while minimizing polysubstitution. |

The efficiency of this synthesis is demonstrated by its use in the multi-step preparation of complex pharmaceutical intermediates, where the reliable production of this compound is a key step. atlantis-press.comresearchgate.net

Modern synthetic strategies increasingly incorporate the principles of green chemistry to reduce environmental impact and improve safety. researchgate.netijpsjournal.com While classical quinoline syntheses often involve hazardous reagents and high temperatures, contemporary approaches offer greener alternatives. nih.gov

For the synthesis of this compound, several green principles could be integrated:

Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or ethanol (B145695) where possible. researchgate.net

Catalyst Selection: Employing non-toxic, inexpensive, and recyclable catalysts. For the initial synthesis of the quinoline core, catalysts like iron(III) chloride or organocatalysts are greener than many heavy metal alternatives. rsc.org Montmorillonite clay has also been used as a recyclable solid acid catalyst. clockss.org

Energy Efficiency: The use of microwave or ultrasonic irradiation can provide energy-efficient alternatives to conventional heating, often leading to shorter reaction times and higher yields. nih.govijpsjournal.com

Waste Reduction: Designing synthetic routes that avoid the use of stoichiometric amounts of hazardous chemicals and minimize the generation of difficult-to-treat waste streams. researchgate.netijpsjournal.com

By applying these principles, the synthesis of this compound and other complex heterocyclic compounds can be made more sustainable and environmentally friendly. bohrium.com

Derivatization and Analog Development

Strategies for Chemical Modification of 3-Bromo-6-nitroquinolin-4-ol

The bromine atom at the 3-position of the quinoline (B57606) ring is a key site for introducing structural diversity. Its reactivity is influenced by the electronic effects of the adjacent hydroxyl group and the nitro group on the benzene (B151609) ring.

One of the primary reactions involving the bromine atom is nucleophilic substitution . The electron-withdrawing nature of the adjacent hydroxyl group enhances the reactivity of the C3 position towards nucleophiles. This allows for the displacement of the bromine atom by various nucleophiles, including amines, azides, and cyanides, with reported yields ranging from 65% to 82%. For instance, reaction with amines can lead to the formation of 3-amino-6-nitroquinolin-4-ol derivatives.

Another significant reaction is Suzuki coupling , a palladium-catalyzed cross-coupling reaction between the bromoquinoline and a boronic acid or ester. This reaction is instrumental in forming carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position. nih.gov For example, 3-bromo-6-nitroquinoline (B1315975) can undergo Suzuki coupling to yield pyrazole (B372694) derivatives. nih.gov

The bromine atom can also participate in halogen exchange reactions . Treatment with reagents like phosphorus oxychloride (POCl₃) can replace the hydroxyl group at the 4-position with a chlorine atom, and potentially the bromine at the 3-position, to form versatile intermediates for further cross-coupling reactions.

Table 1: Reactivity of the Bromine Moiety

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Nucleophilic Substitution | Amines, Azides, Cyanides | 3-Substituted-6-nitroquinolin-4-ols |

| Suzuki Coupling | Boronic acids/esters, Pd catalyst | 3-Aryl/heteroaryl-6-nitroquinolin-4-ols |

The nitro group at the 6-position is a versatile functional group that can be transformed into various other substituents, significantly altering the electronic and steric properties of the molecule.

The most common transformation is the reduction of the nitro group to an amino group (NH₂). This can be achieved using various reducing agents, such as zinc dust in the presence of ammonium (B1175870) chloride or sodium dithionite. acs.orgmdpi.com This transformation is a key step in the synthesis of many biologically active quinoline derivatives, as the resulting amino group can be further functionalized. researchgate.net For instance, the amino group can be acylated or can participate in the formation of heterocyclic rings.

The nitro group can also undergo nucleophilic aromatic substitution , although this is less common than substitution at the bromine position. In some cases, the nitro group can be displaced by strong nucleophiles under specific reaction conditions.

Another potential transformation is the modification via nitration . While the parent molecule already contains a nitro group, further nitration under strong acidic conditions (e.g., concentrated HNO₃/H₂SO₄) could potentially introduce additional nitro groups at other electron-rich positions of the quinoline ring, such as C5 or C7, though this can be influenced by the existing substituents.

Table 2: Transformations of the Nitro Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Reduction | Zn/NH₄Cl, Sodium dithionite | 3-Bromo-6-aminoquinolin-4-ol |

| Acylation of Amine | Acyl chlorides/anhydrides | 3-Bromo-6-acylaminoquinolin-4-ol |

The hydroxyl group at the 4-position of the quinoline ring exhibits reactivity that allows for various chemical modifications. It exists in tautomeric equilibrium with its keto form, quinolin-4-one, with the keto form often being more stable.

O-alkylation is a common modification, where the hydroxyl group is converted into an ether. This is typically achieved by reacting the quinolin-4-ol with an alkyl halide in the presence of a base. This modification can alter the solubility and lipophilicity of the molecule.

The hydroxyl group can also be converted to a chloro group by treatment with reagents like phosphorus oxychloride (POCl₃). researchgate.netnih.gov The resulting 4-chloroquinoline (B167314) derivative is a highly versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups at the 4-position. researchgate.net

Esterification of the hydroxyl group is another possibility, though less commonly reported for this specific compound. This would involve reaction with an acyl chloride or anhydride (B1165640) to form an ester.

Table 3: Modifications at the Hydroxyl Position

| Reaction Type | Reagents | Product Type |

|---|---|---|

| O-Alkylation | Alkyl halide, Base | 4-Alkoxy-3-bromo-6-nitroquinoline |

| Chlorination | POCl₃ | 4-Chloro-3-bromo-6-nitroquinoline |

Synthesis of Structure-Activity Relationship (SAR) Analogs

The synthesis of analogs of this compound is essential for understanding how different structural features influence its biological activity. This involves systematically altering substituents and exploring isomeric forms.

The primary goal of SAR studies is to identify which parts of the molecule are essential for its activity and how modifications affect potency and selectivity. Key design principles include:

Varying Substituents at Key Positions: Systematically replacing the bromine, nitro, and hydroxyl groups with a range of other functional groups. These can include halogens (F, Cl, I), alkyl groups, alkoxy groups, cyano groups, and others. For example, replacing the 6-methoxy group with halogens, methylthio, or other alkyl groups has been explored to investigate their contribution to antimycobacterial activity. acs.org

Exploring Electronic Effects: Introducing electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -CF₃, -F) to probe the influence of electronic properties on activity. The presence of multiple electron-withdrawing groups can enhance binding affinity and specificity.

Investigating Steric Hindrance: Introducing bulky substituents to understand the spatial requirements of the binding site.

Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation. acs.org

Research has shown that even small changes, such as the replacement of a methoxy (B1213986) group with a methyl group, can lead to significant differences in biological activity. acs.org

Investigating the effects of the positions of substituents on the quinoline ring is a critical aspect of SAR. This involves the synthesis and evaluation of various positional isomers.

For the this compound scaffold, this could involve:

Moving the Nitro Group: Synthesizing isomers with the nitro group at other positions on the benzene ring, such as the 5, 7, or 8-positions. The regioselectivity of nitration can often be controlled by the reaction conditions. For example, nitration of 2-quinoxalinol under weakly acidic conditions favors the 7-position, while strong acid conditions lead to nitration at the 6-position. nih.gov

Moving the Bromine Atom: While the 3-position is a common site for bromination, isomers with bromine at other positions could be synthesized to explore the impact of its location.

Moving the Hydroxyl Group: Synthesizing isomers with the hydroxyl group at other positions on the quinoline ring, such as the 7- or 8-position.

The synthesis of these isomers often requires different starting materials or synthetic routes. For instance, the synthesis of a 7-nitro isomer might start from a different aniline (B41778) precursor compared to the 6-nitro isomer. nih.gov The exploration of these isomeric forms provides a more comprehensive understanding of the SAR and can lead to the discovery of analogs with improved properties.

Advanced Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction Studies

Comprehensive single-crystal X-ray diffraction data for 3-Bromo-6-nitroquinolin-4-ol is not widely available in published literature. This technique is fundamental for definitively determining the three-dimensional arrangement of atoms within a crystal lattice, offering precise measurements of bond lengths, bond angles, and torsion angles.

Molecular Conformation and Crystal Packing Analysis

Without single-crystal X-ray diffraction data, a definitive analysis of the molecular conformation and crystal packing of this compound cannot be conducted. Such an analysis would typically describe the planarity of the quinoline (B57606) ring system, the orientation of the nitro and bromo substituents, and how individual molecules arrange themselves in the solid state.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

A detailed, experimentally verified analysis of the specific intermolecular interactions for this compound is contingent upon crystallographic studies. While one could hypothesize the presence of hydrogen bonding involving the 4-hydroxyl group and the nitro group, halogen bonding from the bromine atom, and π-stacking between the aromatic quinoline rings, specific geometric parameters (distances and angles) remain undetermined without experimental data.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution. For this compound, available data is primarily limited to proton (¹H) NMR.

One study reports the following ¹H NMR spectral data, which helps in confirming the identity and substitution pattern on the aromatic rings. chemicalbook.com

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 9.275 | Singlet (s) | - | 1H | H-2 or H-5 |

| 8.611-8.615 | Doublet (d) | 2.0 | 1H | H-5 or H-2 |

| 8.100-8.118 | Doublet (d) | 9.0 | 1H | H-8 |

| 8.026-8.048 | Doublet of Doublets (dd) | 8.5, 2.0 | 1H | H-7 |

Note: The specific assignment of singlets at δ 9.275 and δ 8.611-8.615 to either the H-2 or H-5 position can be ambiguous without further 2D NMR data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Publicly accessible research detailing two-dimensional (2D) NMR studies (such as COSY, HSQC, HMBC, or NOESY) for this compound is not available. These advanced techniques are essential for unambiguously assigning all proton and carbon signals, confirming the connectivity of the atoms, and providing through-space correlations.

COSY (Correlation Spectroscopy) would confirm proton-proton couplings, for instance, between H-7 and H-8.

HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with their directly attached carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the spatial proximity of protons, which is key for conformational analysis.

Solid-State NMR for Supramolecular Assemblies

There are no available research findings on the use of solid-state NMR to study this compound. This technique would be valuable for analyzing the compound in its solid form, providing insights into its crystalline packing, polymorphism, and intermolecular interactions without the need for dissolution.

Chiroptical Properties and Stereochemical Assignment (if applicable)

This section is not applicable to this compound. The molecule is achiral as it does not possess any stereocenters or other elements of chirality. Therefore, it does not exhibit chiroptical properties such as optical rotation or circular dichroism.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to study the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT calculations are frequently employed to predict a wide range of molecular properties with a good balance between accuracy and computational cost. researchgate.netmdpi.comresearchgate.net Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used to model the geometry and electronic characteristics of such heterocyclic systems. researchgate.netresearchgate.net

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined. For 3-Bromo-6-nitroquinolin-4-ol, this process involves calculating the molecular forces and adjusting atomic coordinates until a stationary point on the potential energy surface is found. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that this structure is a true energy minimum. researchgate.net

Vibrational frequency analysis not only confirms the stability of the optimized geometry but also allows for the prediction of the infrared (IR) and Raman spectra. researchgate.net Theoretical vibrational frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational method, allowing for a direct comparison with experimental data. researchgate.net This comparison aids in the precise assignment of vibrational modes to specific functional groups within the molecule.

Table 1: Representative Theoretical Vibrational Frequencies for Key Functional Groups in Quinoline Derivatives This table is illustrative, based on typical values found for substituted quinolines in computational studies.

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| O-H | Stretching | ~3400 - 3600 |

| C-H (Aromatic) | Stretching | ~3000 - 3100 |

| C=O (keto form) | Stretching | ~1650 - 1700 |

| C=N (ring) | Stretching | ~1580 - 1620 |

| C=C (ring) | Stretching | ~1450 - 1600 |

| N-O (NO₂) | Asymmetric Stretch | ~1500 - 1560 |

| N-O (NO₂) | Symmetric Stretch | ~1330 - 1370 |

| C-Br | Stretching | ~500 - 650 |

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Electrostatic Potential)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap suggests higher reactivity and lower stability. mdpi.comresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. science.gov It maps the electrostatic potential onto the electron density surface, where red colors indicate negative potential (nucleophilic sites, rich in electrons) and blue colors indicate positive potential (electrophilic sites, poor in electrons). For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, and positive potential near the hydrogen atoms, guiding how the molecule interacts with other reagents. mdpi.com

Table 2: Illustrative Quantum Chemical Descriptors for a Quinoline Derivative These values are representative examples based on DFT calculations for similar heterocyclic compounds. mdpi.comresearchgate.net

| Descriptor | Definition | Typical Calculated Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.8 to -7.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.5 to 5.5 eV |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.2 to 2.8 eV |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -4.2 to -4.8 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 1.5 to 3.5 eV |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT calculations focus on static molecules, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations are used to study the dynamic movements of atoms and molecules, which is crucial for understanding how a compound like this compound might interact with a biological target, such as a protein or enzyme. nih.gov In these simulations, the molecule is placed in a simulated environment (e.g., a box of water molecules), and the trajectories of all atoms are calculated over a period of time by solving Newton's equations of motion. eurjchem.com This allows researchers to observe conformational changes, solvent interactions, and the stability of binding poses within a receptor's active site. nih.gov

Quantum Chemical Descriptors and Structure-Property Relationships (QSPR)

Quantum chemical descriptors, derived from DFT calculations, are used to develop Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models. wjpsonline.comdtic.mil These models aim to find a mathematical correlation between the calculated structural properties of a molecule and its experimentally observed physicochemical properties or biological activity. researchgate.net For a series of quinoline derivatives, descriptors such as HOMO/LUMO energies, dipole moment, atomic charges, and the electrophilicity index can be used to predict properties like receptor binding affinity or antimicrobial efficacy, guiding the design of more potent compounds. wjpsonline.com

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational methods are highly effective at predicting various spectroscopic parameters.

IR Spectra: As mentioned in section 5.1.1, vibrational frequency calculations directly yield theoretical IR and Raman spectra that can be compared with experimental results. researchgate.netresearchgate.net

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). eurjchem.comacs.org It calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax). mdpi.com The calculations can also be performed in different solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects on the spectra. eurjchem.com

NMR Spectra: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. This allows for a detailed assignment of the experimental NMR spectrum. researchgate.net

Reaction Mechanism Probing through Computational Methods

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. For the synthesis of this compound and its derivatives, computational methods can be used to map out the entire reaction pathway. mdpi.com This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the activation energies associated with these transition states, chemists can understand the feasibility of a proposed mechanism, predict the regioselectivity of a reaction, and rationalize the observed product distribution. scispace.comnih.gov For instance, DFT calculations can clarify the steps in electrophilic aromatic substitution or nucleophilic substitution reactions involving the quinoline ring system. researchgate.net

Mechanistic Studies of Chemical Transformations and Reactivity

Investigation of Nucleophilic and Electrophilic Substitution Pathways

The quinoline (B57606) ring system in 3-Bromo-6-nitroquinolin-4-ol is subject to both nucleophilic and electrophilic attacks, with the positions of these substitutions being directed by the existing functional groups.

Nucleophilic Substitution: The presence of the bromine atom at the C3 position and the electron-withdrawing nitro group at C6 makes the quinoline ring susceptible to nucleophilic aromatic substitution (SNAr). The bromine at C3, adjacent to the nitrogen-containing ring, is a particularly good leaving group. Research has demonstrated that this compound readily undergoes substitution with various nucleophiles such as amines, azides, and cyanides, often with yields ranging from 65% to 82%. For instance, the reaction with amines can lead to the formation of 3-amino-6-nitroquinolin-4-ol derivatives. The reaction of 3-bromo-4-nitroquinoline 1-oxide with amines like 2-methylaminoethanol has been shown to yield the corresponding 3-amino-4-nitroquinoline 1-oxides. researchgate.net

Electrophilic Substitution: While the electron-withdrawing nature of the nitro group generally deactivates the benzene (B151609) ring towards electrophilic attack, the hydroxyl group at C4 is an activating group. This directing effect can facilitate electrophilic substitution at other positions on the ring. For example, direct bromination of quinolin-4-ol using molecular bromine in a solvent like glacial acetic acid typically leads to substitution at the C3 and C5 positions due to the activating effect of the hydroxyl group.

Kinetics and Thermodynamic Analysis of Key Reactions

The study of reaction kinetics and thermodynamics provides quantitative insights into the feasibility and rate of chemical transformations involving this compound. The electron-donating or electron-withdrawing character of substituents on the quinoline ring has been shown to play a major role in the energetics of solvent binding and, by extension, reaction kinetics. walisongo.ac.id

A study on the synthesis of a derivative, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, involved a multi-step process including nitration and chlorination of 6-bromoquinolin-4-ol (B142416). researchgate.net While specific kinetic and thermodynamic data for each step involving this compound were not detailed, the optimization of such a synthesis implies a consideration of the reaction rates and equilibria to maximize yield. researchgate.net The reaction conditions, such as temperature and catalyst choice, are critical in controlling the kinetics of these transformations. For instance, the chlorination of 6-bromo-3-nitroquinolin-4-ol is conducted at 70-75°C for 2-3 hours, indicating a kinetically controlled process. evitachem.com

Further research is needed to provide detailed quantitative data, such as activation energies and reaction enthalpies, for the key reactions of this compound. Such data would be invaluable for optimizing synthetic protocols and understanding the underlying reaction mechanisms.

Mechanistic Insights into Functional Group Interconversions

The functional groups on this compound can be interconverted to create a variety of derivatives with different properties and applications.

Reduction of the Nitro Group: A common transformation is the reduction of the nitro group at the C6 position to an amino group. This can be achieved using various reducing agents, such as zinc dust in the presence of ammonium (B1175870) chloride or hydrogen gas with a palladium catalyst. evitachem.comacs.org The resulting 6-amino-3-bromoquinolin-4-ol is a versatile intermediate for further functionalization, including the synthesis of compounds with potential biological activity. researchgate.net

Conversion of the Hydroxyl Group: The hydroxyl group at C4 can be converted to a chloro group using reagents like phosphorus oxychloride. evitachem.com This transformation is significant as it provides a different leaving group for subsequent nucleophilic substitution reactions at the C4 position. For example, 6-bromo-4-chloro-3-nitroquinoline (B1343797) can then react with amines to form substituted quinoline derivatives. researchgate.netevitachem.com

The table below summarizes some key functional group interconversions starting from this compound or its close precursors.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 6-Bromo-3-nitroquinolin-4-ol | Phosphorus oxychloride, N,N-Diisopropylethylamine | 6-Bromo-4-chloro-3-nitroquinoline | Chlorination |

| 6-Bromo-3-nitroquinolin-4-ol | Zinc, Ammonium Chloride | 3-Bromo-6-aminoquinolin-4-ol | Reduction |

| 6-Bromo-4-chloro-3-nitroquinoline | 2-(4-aminophenyl)-2-methylpropanenitrile | 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile | Nucleophilic Substitution |

Role of Catalysis in this compound Chemistry

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of reactions involving this compound and its derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C3 position makes the compound a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecular architectures. For instance, a derivative, 6-bromo-4-chloro-3-nitroquinoline, can participate in Suzuki-Miyaura coupling reactions with boronic acids. evitachem.com

Catalytic Hydrogenation: The reduction of the nitro group is often facilitated by a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. evitachem.com This heterogeneous catalytic process is highly efficient and selective for the reduction of the nitro group without affecting other functional groups like the bromine atom. Catalytic hydrogenation can also be used to reduce the quinoline ring itself, leading to tetrahydroquinoline derivatives under specific conditions.

Acid/Base Catalysis: The synthesis of quinolin-4-one intermediates, a precursor to this compound, can involve base-catalyzed cyclization reactions. Similarly, acid catalysis is employed in reactions like nitration, which is a key step in the synthesis of the title compound from 6-bromoquinolin-4-ol. researchgate.net

The following table lists some of the catalysts used in the chemistry of this compound and its derivatives.

| Catalyst | Reaction Type | Example |

| Palladium on Carbon (Pd/C) | Catalytic Hydrogenation | Reduction of the nitro group to an amine. evitachem.com |

| Palladium complexes (e.g., Pd(PPh3)4) | Cross-Coupling (e.g., Suzuki-Miyaura) | Formation of C-C bonds at the C3 position. evitachem.com |

| Molybdenum trioxide (MoO3) | Transfer Hydrogenation | Reduction of nitroarenes to arylamines. nih.gov |

| Acid (e.g., H2SO4) | Electrophilic Substitution | Nitration of the quinoline ring. researchgate.net |

| Base | Cyclization | Formation of the quinolin-4-one ring system. |

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Signatures

Vibrational spectroscopy is instrumental in identifying the characteristic functional groups present in the 3-Bromo-6-nitroquinolin-4-ol molecule. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of the molecule, offering complementary information.

The FT-IR spectrum is dominated by absorptions from polar bonds. Key vibrational signatures for this compound include a broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group, which may be involved in intermolecular hydrogen bonding. The strong electron-withdrawing nitro group (NO₂) gives rise to two prominent, sharp absorption bands: an asymmetric stretching vibration typically found between 1500 and 1560 cm⁻¹, and a symmetric stretching vibration in the 1335–1385 cm⁻¹ range. researchgate.net Aromatic C=C and C=N stretching vibrations from the quinoline (B57606) ring system appear in the 1450–1650 cm⁻¹ region. mdpi.com The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, complements the FT-IR data. The symmetric breathing modes of the quinoline ring are often prominent in the Raman spectrum. researchgate.net The symmetric stretch of the nitro group is also typically Raman active. The C-Br bond, while visible in FT-IR, can also be observed in the Raman spectrum. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| O-H (Hydroxyl) | Stretching | 3200-3500 (Broad) | FT-IR |

| N-O (Nitro) | Asymmetric Stretching | 1500-1560 (Strong, Sharp) | FT-IR |

| N-O (Nitro) | Symmetric Stretching | 1335-1385 (Strong, Sharp) | FT-IR, Raman |

| C=C / C=N (Aromatic Ring) | Stretching | 1450-1650 | FT-IR, Raman |

| C-H (Aromatic Ring) | Stretching | 3000-3100 | FT-IR, Raman |

| C-Br (Bromo) | Stretching | 500-600 | FT-IR, Raman |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound. The quinoline core is a strong chromophore, and its electronic absorption spectrum is characterized by multiple bands in the UV region, corresponding to π→π* transitions within the conjugated aromatic system.

The presence of substituents significantly modulates the absorption profile. The hydroxyl (-OH) group and the bromo (-Br) atom act as auxochromes, which can cause a bathochromic (red) shift of the absorption maxima. Conversely, the nitro (-NO₂) group is a powerful chromophore and electron-withdrawing group that extends the conjugation and introduces n→π* transitions, typically leading to a significant bathochromic shift into the longer wavelength UV or even the visible region. minia.edu.eg The resulting spectrum is a composite of these effects, likely showing complex absorption bands between 250 and 400 nm.

Fluorescence spectroscopy measures the emission of light from the molecule after electronic excitation. While many quinoline derivatives are fluorescent, the presence of a nitro group often leads to significant fluorescence quenching. researchgate.net The electron-withdrawing nature of the nitro group can promote non-radiative decay pathways, such as intersystem crossing, diminishing or completely suppressing fluorescence. Therefore, this compound is expected to be weakly fluorescent or non-fluorescent.

| Electronic Transition | Associated Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π → π | Quinoline Aromatic System | 250 - 350 |

| n → π | Nitro Group (NO₂) | 300 - 400 |

High-Resolution Mass Spectrometry and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for determining the elemental composition and exact molecular weight of this compound. The monoisotopic mass of the compound (C₉H₅BrN₂O₃) is 267.94835 Da. nih.gov HRMS can confirm this mass with high precision (typically within 5 ppm), which validates the molecular formula. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance, resulting in two molecular ion peaks (M⁺ and M+2) of almost equal intensity. miamioh.edu

Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern of this compound is expected to be influenced by its functional groups. libretexts.orgchemguide.co.uk Common fragmentation pathways for related nitroaromatic and quinoline compounds include:

Loss of NO₂: A facile cleavage resulting in a fragment ion at [M - 46]⁺.

Loss of NO: A rearrangement followed by the loss of a nitric oxide radical, giving a peak at [M - 30]⁺.

Loss of CO: Characteristic of quinolin-4-one structures, leading to a fragment at [M - 28]⁺.

Loss of Br: Cleavage of the carbon-bromine bond results in a peak at [M - 79/81]⁺.

Loss of HCN: A common fragmentation pathway for the quinoline ring itself, leading to the formation of a C₈H₆˙⁺ fragment ion. rsc.org

| Ion / Adduct | Formula | Predicted m/z | Comment |

|---|---|---|---|

| [M]⁺ | C₉H₅⁷⁹BrN₂O₃⁺ | 267.9483 | Molecular Ion (⁷⁹Br) |

| [M+2]⁺ | C₉H₅⁸¹BrN₂O₃⁺ | 269.9463 | Molecular Ion (⁸¹Br) |

| [M+H]⁺ | C₉H₆⁷⁹BrN₂O₃⁺ | 268.9556 | Protonated Molecule uni.lu |

| [M-NO₂]⁺ | C₉H₅⁷⁹BrNO⁺ | 221.9558 | Loss of nitro group |

| [M-Br]⁺ | C₉H₅N₂O₃⁺ | 189.0295 | Loss of bromine radical |

| [M-CO]⁺ | C₈H₅⁷⁹BrN₂O₂⁺ | 239.9534 | Loss of carbon monoxide |

Circular Dichroism Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules. The parent compound, this compound, is achiral as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it will not exhibit a CD spectrum.

This technique would, however, become applicable and essential if chiral derivatives of this compound were synthesized. Chirality could be introduced by adding a substituent with a stereocenter. In such cases, CD spectroscopy would be a powerful tool for determining the absolute configuration of the enantiomers and for studying their conformational properties in solution.

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are central to assessing the purity of this compound and for separating it from starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) is the most common technique for analytical purity assessment. tandfonline.com A reverse-phase (RP-HPLC) method is typically employed, utilizing a non-polar stationary phase (such as C18-silica) and a polar mobile phase. A gradient elution using a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to ensure sharp peak shapes, would be effective. nih.gov Detection is commonly performed with a UV detector set at one of the absorption maxima of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. This hyphenated technique is invaluable for impurity profiling, allowing for the tentative identification of minor components based on their mass-to-charge ratios and fragmentation patterns.

For preparative-scale purification, techniques such as preparative HPLC or centrifugal partition chromatography (CPC) can be employed. CPC is a liquid-liquid chromatography technique that avoids the use of a solid support, which can be advantageous for preventing irreversible adsorption of the compound.

| Parameter | Typical Condition |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase (Column) | C18 (Octadecyl-silica), e.g., 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at λmax |

| Coupled Technique | Mass Spectrometry (LC-MS) for impurity identification |

Investigations of Molecular and Cellular Interactions Mechanistic and in Vitro

In Vitro Biological Assay Development and Screening Methodologies

There is no specific information available in the reviewed scientific literature regarding the development of in vitro biological assays or screening methodologies tailored for 3-Bromo-6-nitroquinolin-4-ol.

Molecular Target Identification and Engagement Studies

Detailed studies to identify the specific molecular targets of this compound and confirm its engagement with these targets are not described in the available literature. A related compound, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, has been identified as a key intermediate in the synthesis of Phosphoinositide 3-kinase (PI3K) and mTOR inhibitors. researchgate.net This suggests that derivatives of the quinoline (B57606) scaffold are of interest in cancer research and the PI3K/AKT/mTOR signaling pathway. However, direct evidence of this compound targeting these or any other specific molecules is not available.

There is no published data detailing the mechanisms by which this compound may inhibit or activate specific enzymes.

Information regarding the binding of this compound to any specific receptors and any subsequent modulation of receptor activity is not available in the current scientific literature.

Cell-Based Assays for Pathway Analysis

Comprehensive cell-based assays to analyze the effects of this compound on cellular pathways have not been reported.

There are no specific studies available that investigate the effects of this compound on cellular processes such as the cell cycle or apoptosis.

Direct investigations into the perturbations of specific molecular pathways by this compound are not documented in the available literature.

Characterization as Chemical Probes for Biological Systems

This compound primarily serves as a key intermediate in the synthesis of more complex molecules that are then used as chemical probes. researchgate.net A notable application is in the creation of inhibitors targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways, which are critical in cell growth and proliferation. researchgate.net

The quinoline scaffold of this compound is a common feature in many biologically active compounds. acs.org Its derivatives have been developed into potent and selective inhibitors that allow for the investigation of the roles of PI3K and mTOR in various cellular processes. For instance, the derivative 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile is a key intermediate in the synthesis of quinoline-based PI3K/mTOR inhibitors. researchgate.net These inhibitors can be used as chemical probes to study the effects of blocking the PI3K/mTOR pathway in cancer cell lines and other biological systems.

The following table summarizes the characteristics of a derivative of this compound in the context of its utility in developing chemical probes.

| Derivative | Target Pathway | Role of this compound | Application as Chemical Probe |

| 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile | PI3K/mTOR | Key synthetic intermediate | Precursor to potent and selective inhibitors of the PI3K/mTOR pathway |

Structure-Mechanism Relationships from In Vitro Data

The structural features of this compound are integral to the biological activity of its derivatives. In vitro studies of these derivatives provide insights into the structure-mechanism relationships, highlighting the importance of the quinoline core and its substituents.

The 6-bromo and 3-nitro groups on the quinoline ring are significant for the interaction of the final inhibitor molecules with their biological targets. In the context of PI3K/mTOR inhibitors, the quinoline scaffold helps to properly orient the molecule within the ATP-binding pocket of the enzymes. The specific substitutions can influence binding affinity and selectivity.

The synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile involves the reaction of 6-bromo-4-chloro-3-nitroquinoline (B1343797) (a chlorinated form of this compound) with 2-(4-aminophenyl)-2-methylpropanenitrile. researchgate.net This synthetic route underscores the importance of the quinoline structure as a foundation for building more complex and biologically active molecules. researchgate.net

The table below outlines the contribution of the structural components of this compound to the activity of its derivatives, based on the available synthetic and biological data.

| Structural Feature of this compound | Contribution to the Activity of Derivatives | In Vitro Evidence |

| Quinoline scaffold | Provides a rigid core for the correct spatial arrangement of other functional groups, facilitating binding to target enzymes like PI3K and mTOR. | The quinoline core is a common motif in kinase inhibitors. |

| 6-Bromo group | Can form halogen bonds or occupy a specific pocket in the target protein, potentially enhancing binding affinity and selectivity. | Structure-activity relationship studies of related quinoline-based inhibitors often show a significant impact of halogen substituents on potency. |

| 3-Nitro group | Acts as a strong electron-withdrawing group, which can influence the electronic properties of the quinoline ring system and modulate binding interactions. | The electronic nature of substituents is a key factor in the design of enzyme inhibitors. |

| 4-ol group | Serves as a reactive handle for further chemical modifications, allowing for the attachment of other molecular fragments to build the final inhibitor. | The -ol group is often converted to a chloro group to facilitate nucleophilic substitution reactions in the synthesis of derivatives. researchgate.net |

Novel Applications in Materials Science and Analytical Chemistry

Exploration in Functional Materials Development

The development of novel functional materials is a cornerstone of modern technology. The structural and electronic properties of 3-Bromo-6-nitroquinolin-4-ol make it a candidate for investigation in this area. The quinoline (B57606) core provides a rigid, planar structure with tunable electronic properties, which are essential for applications in electronics and sensor technology.

The field of organic electronics leverages carbon-based molecules to create devices such as Organic Light Emitting Diodes (OLEDs) and solar cells. Quinoline derivatives have been successfully utilized in this domain. For instance, related compounds like 4-Bromo-6-fluoroquinoline are used as intermediates in the preparation of specialized dyes for OLEDs and solar cells. ossila.com The aromatic, bicyclic nature of the quinoline system is key to these applications. ossila.com

The specific electronic properties of this compound, influenced by the electron-withdrawing nitro group and the heavy bromine atom, could be advantageous for creating materials with specific energy levels, charge-transport capabilities, or photophysical characteristics. While direct studies on this compound for these purposes are not widely documented, its structure is analogous to other heterocycles used in advanced materials with specific electronic properties. chemimpex.com

Table 1: Potential Roles of this compound in Optoelectronics

| Potential Application | Relevant Structural Feature | Hypothetical Function |

| Organic Light Emitting Diodes (OLEDs) | Planar Quinoline Core, Nitro Group | Could serve as a host material or an emissive dopant, with the nitro group modifying the emission wavelength. |

| Organic Photovoltaics (OPVs) | Aromatic System | May function as an electron-acceptor material due to the electron-deficient nature of the nitro-substituted ring. |

| Organic Field-Effect Transistors (OFETs) | Rigid Structure | The planar structure could facilitate molecular stacking, which is crucial for efficient charge transport in semiconductor layers. |

The development of chemical sensors relies on molecules that can selectively bind to a target analyte and produce a measurable signal. The structure of this compound contains several features that are promising for sensor design. The quinolin-4-ol moiety can act as a hydrogen bond donor and acceptor, while the nitro group can also participate in hydrogen bonding. The aromatic system could allow for detection via changes in fluorescence (fluorescence quenching or enhancement).

Research into related quinoline derivatives has demonstrated their utility in sensor technology. chemimpex.com The specific arrangement of functional groups in this compound could potentially allow for selective recognition of metal ions, anions, or small organic molecules through chelation or other non-covalent interactions, though specific research in this area is yet to be published.

Applications in Catalysis and Organic Synthesis

Halogenated organic compounds are fundamental building blocks in modern organic synthesis, primarily due to their reactivity in cross-coupling reactions. nih.gov this compound fits this profile and offers additional functionality.

The quinoline framework is a well-established scaffold for designing ligands in coordination chemistry and metal-mediated catalysis. The nitrogen atom in the quinoline ring can coordinate to a metal center. In this compound, the adjacent hydroxyl group can also participate in metal binding, potentially forming a stable bidentate chelating ligand.

Furthermore, the bromine atom at the 3-position is a reactive handle for palladium-catalyzed coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. ossila.com This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of more complex molecules. This dual functionality—as a potential ligand and a reactive substrate—makes it a versatile tool for synthetic chemists.

Table 2: Reactivity in Metal-Mediated Synthesis

| Reaction Type | Role of this compound | Potential Outcome |

| Suzuki Coupling | Aryl Bromide Substrate | Formation of a C-C bond to introduce new aryl or vinyl groups. |

| Sonogashira Coupling | Aryl Bromide Substrate | Formation of a C-C bond to introduce alkyne functionalities. |

| Buchwald-Hartwig Amination | Aryl Bromide Substrate | Formation of a C-N bond to introduce amine groups. |

| Coordination Chemistry | Ligand Precursor | The quinolinol core can chelate to metal centers (e.g., Pd, Cu, Ru) to form novel catalysts. |

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. While many functional groups can impart catalytic activity, there is currently limited specific information in the scientific literature detailing the use of this compound as an organocatalyst. However, its hydrogen-bonding capabilities and the potential for the quinoline nitrogen to act as a basic site suggest that its derivatives could be explored for such roles in the future.

Development as Analytical Reagents

Beyond sensor applications, molecules can be developed as analytical reagents for various chemical assays, such as titration indicators or derivatizing agents for chromatography. The chromophoric nature of the nitro-substituted quinoline ring means that this compound and its derivatives would be colored, and this color could change upon protonation/deprotonation of the hydroxyl group or interaction with an analyte. This suggests a potential, though not yet realized, application as a pH or metal ion indicator.

Complexation and Chelation Applications

The 4-hydroxyquinoline (B1666331) moiety in this compound is a well-established bidentate chelating agent, capable of forming stable complexes with a variety of metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group can coordinate with a metal ion to form a five-membered chelate ring. This chelating ability is a cornerstone of the diverse applications of quinoline derivatives in analytical chemistry and materials science.

The presence of the bromo and nitro substituents on the quinoline ring is expected to modulate the electronic properties of the ligand and, consequently, the stability and properties of the resulting metal complexes. The electron-withdrawing nature of the nitro group can influence the acidity of the hydroxyl proton and the electron density on the coordinating atoms, which in turn affects the complex formation constants.

Sensors: The formation of a complex between this compound and a specific metal ion could lead to a measurable change in its spectroscopic properties (e.g., color, fluorescence), enabling its use as a chemosensor for the detection of that metal ion.

Catalysis: Metal complexes of quinoline derivatives have been explored as catalysts in various organic reactions. The electronic and steric environment provided by the this compound ligand could be tailored to promote specific catalytic activities.

Functional Materials: The incorporation of metal complexes of this compound into polymeric matrices or onto surfaces could lead to the development of new materials with tailored optical, magnetic, or electronic properties.

The table below summarizes the potential metal ions that could form complexes with this compound, based on the known coordination chemistry of quinolin-4-ol derivatives.

| Potential Metal Ion | Expected Coordination | Potential Application of the Complex |

| Copper (II) | Bidentate (N, O) | Catalysis, Sensors |

| Nickel (II) | Bidentate (N, O) | Functional Materials |

| Zinc (II) | Bidentate (N, O) | Fluorescent Probes |

| Iron (III) | Bidentate (N, O) | Catalysis, Magnetic Materials |

| Lanthanides (e.g., Eu³⁺, Tb³⁺) | Bidentate (N, O) | Luminescent Materials |

It is important to note that the actual stability and properties of these potential complexes would need to be determined experimentally.

Chromatographic Separations and Detection

The structural features of this compound also suggest its potential utility in the field of chromatography, both as a stationary phase component and as a derivatizing agent for detection.

In the context of chromatographic separations , particularly in high-performance liquid chromatography (HPLC), the polarity and potential for specific interactions of this compound could be exploited. When bonded to a solid support, this compound could create a stationary phase with unique selectivity. The quinoline core can participate in π-π stacking interactions with aromatic analytes, while the hydroxyl, nitro, and bromo groups can engage in hydrogen bonding and dipole-dipole interactions. This combination of interactions could enable the separation of complex mixtures of structurally similar compounds.

Furthermore, the chelating properties of this compound could be utilized in specialized chromatographic techniques such as metal-chelate affinity chromatography. A stationary phase functionalized with this compound could be used to selectively retain and separate metal ions or biomolecules with an affinity for the immobilized metal-ligand complex.

In the realm of detection , this compound could serve as a pre-column or post-column derivatizing reagent to enhance the detection of certain analytes. For instance, its reaction with analytes that are otherwise difficult to detect (e.g., those lacking a chromophore) could yield derivatives with strong UV-Vis absorbance or fluorescence, thereby significantly improving the sensitivity of the analytical method. The formation of colored or fluorescent metal complexes could also be employed for the indirect detection of metal ions in chromatographic effluents.

The table below outlines the potential chromatographic applications of this compound.

| Chromatographic Application | Role of this compound | Principle of Operation |

| Separation | ||

| Reversed-Phase HPLC | Analyte | Separation based on polarity. |

| Normal-Phase HPLC | Analyte | Separation based on polarity. |

| Chiral Chromatography | Chiral Selector (if derivatized) | Enantiomeric separation. |

| Metal-Chelate Affinity Chromatography | Ligand on Stationary Phase | Separation of metal ions or biomolecules. |

| Detection | ||

| UV-Vis Detection | Derivatizing Agent | Formation of chromophoric derivatives. |

| Fluorescence Detection | Derivatizing Agent | Formation of fluorophoric derivatives. |

| Indirect Metal Ion Detection | Complexing Agent | Formation of detectable metal complexes. |

Further research is necessary to synthesize and characterize the performance of this compound in these proposed applications and to fully realize its potential in materials science and analytical chemistry.

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Discovery

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and optimization of quinoline-based compounds. globalspec.com Machine learning (ML) algorithms can analyze vast datasets of chemical structures and their associated biological activities to identify promising new derivatives of 3-Bromo-6-nitroquinolin-4-ol. globalspec.comnih.gov

Future research will likely employ generative ML models to design novel molecules de novo. scholar9.com These models can learn the underlying rules of chemical structure and properties from existing data to propose new compounds with enhanced efficacy, selectivity, or improved pharmacokinetic profiles. scholar9.comspringernature.com For instance, AI can accelerate the design of derivatives that target specific biological processes with high precision while minimizing off-target effects. globalspec.com Virtual screening, powered by AI, can rapidly evaluate millions of virtual compounds, prioritizing a smaller, more manageable number of candidates for synthesis and experimental testing, thereby saving significant time and resources. nih.govbenthamdirect.com

Key areas for AI and ML integration include:

Predictive Modeling: Developing algorithms to accurately predict the biological activity, toxicity, and physicochemical properties of novel this compound analogs.

Generative Design: Using deep learning to create focused libraries of molecules with a high probability of possessing desired therapeutic characteristics. springernature.com

Synthesis Planning: Applying AI to devise the most efficient and practical synthetic routes for newly designed compounds. springernature.com

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Virtual High-Throughput Screening (vHTS) | Rapidly screens large virtual libraries of compounds against a biological target to identify potential "hits". nih.gov | Accelerates the identification of derivatives with potentially high therapeutic activity. |

| Quantitative Structure-Activity Relationship (QSAR) | Models the relationship between the chemical structure and biological activity of a series of compounds. | Guides the rational design of more potent analogs by identifying key structural features for activity. |

| Generative Adversarial Networks (GANs) | A type of deep learning model that can generate new, unique molecular structures with desired properties. springernature.com | Enables the exploration of novel chemical space around the quinoline (B57606) scaffold for innovative drug candidates. |

| Retrosynthesis Prediction | AI algorithms that predict possible synthetic pathways for a target molecule. | Optimizes the synthesis of complex derivatives, making them more accessible for testing. |

Exploration of Sustainable Synthetic Methodologies and Process Intensification

The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices. researchgate.net Future synthesis of this compound and its derivatives will increasingly focus on methodologies that minimize environmental impact. benthamdirect.com This involves the use of eco-friendly solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.netijpsjournal.com

Key green chemistry approaches applicable to quinoline synthesis include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, increase yields, and often allows for the use of greener solvents like water or ethanol (B145695). ijpsjournal.comtandfonline.comnih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with alternatives like water, ethanol, or deep eutectic solvents (DESs). researchgate.netijpsjournal.com

Development of Recyclable Catalysts: Employing solid-supported catalysts, such as polymer-supported sulphonic acid or nanocatalysts, that can be easily recovered and reused, reducing waste and cost. acs.orgasianpubs.org

One-Pot Reactions: Designing multi-step syntheses to occur in a single reaction vessel, which minimizes the need for intermediate purification steps, thus saving solvents, time, and energy. researchgate.netnih.gov

Process intensification, through techniques like flow chemistry, offers a pathway to safer, more efficient, and scalable production of these compounds. Continuous flow reactors provide superior control over reaction parameters, leading to higher purity products and reduced waste streams compared to traditional batch processing.

| Parameter | Conventional Synthesis Methods | Sustainable (Green) Methodologies |

|---|---|---|

| Solvents | Often rely on hazardous organic solvents. nih.gov | Utilize environmentally benign solvents like water, ethanol, or ionic liquids. researchgate.netijpsjournal.com |

| Catalysts | May use stoichiometric or hazardous catalysts. nih.gov | Employ recyclable, non-toxic catalysts (e.g., nanocatalysts, solid acids). acs.orgasianpubs.org |

| Energy Input | Typically involves prolonged heating with conventional methods. nih.gov | Uses energy-efficient techniques like microwave or ultrasonic irradiation. ijpsjournal.comtandfonline.com |

| Waste Generation | Can produce significant amounts of chemical waste. benthamdirect.com | Minimizes waste through one-pot procedures and high atom economy. researchgate.netnih.gov |

| Reaction Time | Often requires long reaction times. nih.gov | Drastically reduced reaction times, from hours to minutes. tandfonline.com |

Unveiling New Mechanistic Pathways and Reactivity Patterns for Quinoline Scaffolds

A deeper understanding of the fundamental reactivity of the this compound scaffold is crucial for its strategic functionalization. rsc.org The electronic properties of the quinoline ring are significantly influenced by the electron-withdrawing nitro group and the halogen substituent, creating unique opportunities for selective chemical transformations.

Future research will focus on:

C-H Bond Functionalization: This powerful strategy allows for the direct modification of the quinoline core without the need for pre-functionalized starting materials, offering a more atom-economical approach to creating diverse analogs. rsc.orgacs.org Investigating the regioselectivity of C-H activation on the this compound skeleton could unlock novel synthetic pathways.

Photocatalysis and Electrosynthesis: These emerging techniques provide mild and highly selective methods for forging new chemical bonds, which could be applied to introduce novel functional groups onto the quinoline ring under environmentally friendly conditions.

Computational Mechanistic Studies: Utilizing Density Functional Theory (DFT) and other computational methods to model reaction pathways can provide profound insights into transition states and intermediates. This knowledge can guide the development of more efficient catalysts and reaction conditions tailored to the specific electronic nature of the this compound core.

Metal-Free Reactions: Developing synthetic protocols that avoid the use of transition metals is a key goal of sustainable chemistry. acs.orgnih.gov Exploring metal-free cyclization and functionalization strategies for this scaffold will be an important research avenue. nih.gov

| Reaction Type | Description | Relevance to Quinoline Scaffolds |

|---|---|---|

| C-H Activation/Functionalization | Directly converts a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. rsc.org | Allows for late-stage diversification of the this compound core to rapidly generate analogs. |

| Oxidative Annulation | A cyclization process involving an oxidation step to form the aromatic quinoline ring system. mdpi.com | Provides novel synthetic routes to complex, polysubstituted quinoline derivatives. mdpi.com |

| Tandem/Cascade Reactions | Multiple bond-forming events occur sequentially in a single operation without isolating intermediates. acs.org | Increases synthetic efficiency for building complex molecular architectures based on the quinoline framework. |